N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide
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Overview
Description
The compound seems to be a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . The 2,3-dihydrobenzo[b][1,4]dioxin structure is a bicyclic system, consisting of a benzene ring fused to a 1,4-dioxin ring .
Synthesis Analysis
While specific synthesis methods for your compound were not found, a related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .
Scientific Research Applications
Organic Synthesis and Catalysis
Nano Titania-supported Sulfonic Acid Catalysis : Nano titania-supported sulfonic acid (n-TSA) has been employed as an efficient, inexpensive, and reusable catalyst for the one-pot synthesis of 1, 8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran derivatives. This catalysis demonstrates the utility of nano-catalysts in synthesizing complex organic molecules efficiently, with advantages such as reduced reaction time, environmental friendliness, and high reusability, suggesting potential areas where similar compounds could be synthesized or used as catalysts (Amoozadeh et al., 2018).
Medicinal Chemistry
Anti-Inflammatory and Analgesic Activities : Celecoxib derivatives have been synthesized and their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities evaluated, highlighting the therapeutic potential of chemically modified nonsteroidal anti-inflammatory drugs (NSAIDs). This research underscores the importance of chemical modification in discovering new therapeutic agents with diverse biological activities (Küçükgüzel et al., 2013).
Anticancer Activity : New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Compounds demonstrated promising activities, indicating the potential for developing new anticancer agents based on pyrazole and thiazole scaffolds (Gomha et al., 2016).
Co-crystal Synthesis
Co-crystal Formation : The synthesis and characterization of co-crystals involving isonicotinamide showcase the importance of co-crystal formation in modifying the physical properties of compounds, which could be relevant for enhancing the solubility, stability, or bioavailability of pharmaceutical compounds (Ozbek, 2019).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the downstream effects on biochemical pathways can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through various experimental methods such as cell viability assays, gene expression profiling, and protein interaction studies once the targets of the compound are identified .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions could potentially denature the compound or its targets, thereby affecting its activity .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-5-7-19-8-6-13)21-14-9-20-22(10-14)11-15-12-24-16-3-1-2-4-17(16)25-15/h1-10,15H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKPOGOHHAHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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